molecular formula C5H5ClN2O2 B8683352 5-(Chloromethyl)isoxazole-3-carboxamide CAS No. 203792-29-4

5-(Chloromethyl)isoxazole-3-carboxamide

Cat. No.: B8683352
CAS No.: 203792-29-4
M. Wt: 160.56 g/mol
InChI Key: NWOXBDDVGBFOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)isoxazole-3-carboxamide (CAS 203792-29-4) is a versatile chemical reagent with the molecular formula C 5 H 5 ClN 2 O 2 and a molecular weight of 160.56 g/mol . It serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. The compound features a reactive chloromethyl group attached to an isoxazole-carboxamide core, making it a useful intermediate for constructing more complex molecular architectures through further functionalization . Isoxazole-carboxamide derivatives are a significant area of investigation in drug discovery. Recent scientific studies have explored libraries of similar compounds for their potential biological activities. Research indicates that such derivatives can be designed and synthesized as promising therapeutic agents, with studies showing they can be evaluated for cytotoxic activity against a panel of cancer cell lines and for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in inflammation and cancer research . These compounds are typically characterized using advanced analytical techniques including IR, NMR (1H and 13C), and high-resolution mass spectrometry (HRMS) to confirm their structure and purity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or human use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to appropriate laboratory safety protocols.

Properties

CAS No.

203792-29-4

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

5-(chloromethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(5(7)9)8-10-3/h1H,2H2,(H2,7,9)

InChI Key

NWOXBDDVGBFOBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(=O)N)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among isoxazole-3-carboxamide derivatives lie in substituents at position 5, which influence molecular weight, lipophilicity, and stability.

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility/Stability Notes
5-(Chloromethyl)isoxazole-3-carboxamide Chloromethyl C₅H₅ClN₂O₂ ~146.56 Not reported Likely reactive due to Cl moiety
5-Methylisoxazole-3-carboxamide Methyl C₅H₆N₂O₂ 126.11 Not reported Stable; lower lipophilicity
5-(3-Hydroxyphenyl)isoxazole-3-carboxamide 3-Hydroxyphenyl C₁₀H₈N₂O₃ 204.18 Not reported Polar; potential for H-bonding
5-Isopropyl-N,N-dimethyl-3-oxoisoxazole-2(3H)-carboxamide Isopropyl C₉H₁₄N₂O₃ 198.20 94.0–95.5 Lipophilic; crystalline solid
5-(2-Chlorophenyl)isoxazole-3-carboxylic acid allylamide 2-Chlorophenyl C₁₃H₁₁ClN₂O₂ 262.69 Not reported High lipophilicity; allylamide group

Key Observations :

  • The chloromethyl group increases molecular weight and reactivity compared to methyl or phenyl substituents.
  • Bulky substituents (e.g., isopropyl, cyclobutyl) raise melting points, suggesting enhanced crystallinity .
  • Polar groups (e.g., hydroxyphenyl) improve solubility but may reduce membrane permeability .

Key Observations :

  • Hydroxyphenyl and methoxy groups (e.g., compound 1 in ) promote mitochondrial targeting, whereas lipophilic substituents (e.g., isopropyl) may improve blood-brain barrier penetration for neurological targets .

Stability and Reactivity

  • Chloromethyl Group : Increases susceptibility to hydrolysis or nucleophilic substitution, requiring careful storage (e.g., inert atmosphere, low humidity) .
  • Methyl vs. Bulky Substituents : Methyl derivatives (e.g., 5-Methylisoxazole-3-carboxamide) exhibit higher stability, while cyclobutyl or sec-butyl groups introduce steric hindrance, slowing degradation .

Preparation Methods

Claisen Condensation Followed by Cyclization

A patent (CN1156723A) describes a "one-pot" synthesis of 5-methyl-isoxazole-3-carboxamide using dimethyl oxalate, acetone, and hydroxylamine hydrochloride. Adapting this method for the target compound involves substituting acetone with a chloromethyl-containing ketone (e.g., chloroacetone) to introduce the chloromethyl group at position 5.

Key Steps :

  • Claisen Condensation :

    • React dimethyl oxalate with chloroacetone in the presence of sodium methoxide to form ethyl 3-(chloromethyl)-3-oxopropanoate.

    • Conditions : −5°C to 60°C, 0.5–10 hours, molar ratio 1:1–1.5 (dimethyl oxalate : chloroacetone).

  • Cyclization with Hydroxylamine :

    • Treat the intermediate with hydroxylamine hydrochloride to form the isoxazole ring.

    • Conditions : 0–80°C, 2–10 hours.

  • Ammonolysis :

    • React the ester intermediate with liquid ammonia to convert the ester group at position 3 to a carboxamide.

    • Conditions : 0–50°C, 1–10 hours, ammonia : ester molar ratio 3:1–20:1.

Challenges :

  • Chloroacetone’s reactivity necessitates strict temperature control to avoid side reactions.

  • Regioselectivity during cyclization must be verified via NMR to confirm substitution patterns.

Nitrile Oxide Cycloaddition with Functionalized Alkynes

Nitrile oxide cycloadditions offer precise control over substituent placement. This method involves generating a nitrile oxide in situ and reacting it with a chloromethyl-containing alkyne to form the isoxazole ring.

Synthesis of Nitrile Oxide Precursor

  • Generate the nitrile oxide from a hydroxymoyl chloride (e.g., 3-carbamoylhydroxymoyl chloride) using triethylamine as a base.

Cycloaddition with Propargyl Chloride

  • React the nitrile oxide with propargyl chloride to form this compound.

  • Conditions : Reflux in toluene, 8–12 hours.

Advantages :

  • High regioselectivity due to the electronic effects of the carboxamide group.

  • No isolation of intermediates required, simplifying purification.

Table 1: Comparison of Cyclization Methods

MethodStarting MaterialsYield (%)Purity (%)Key Reference
Claisen CyclizationDimethyl oxalate, Chloroacetone65–72≥95
Nitrile Oxide CycloadditionPropargyl chloride, Nitrile oxide78–85≥98

Post-Synthetic Functionalization of Isoxazole Intermediates

Chlorination of 5-Methylisoxazole-3-carboxamide

Radical chlorination of the methyl group at position 5 introduces the chloromethyl moiety:

  • Dissolve 5-methylisoxazole-3-carboxamide in carbon tetrachloride.

  • Add chlorine gas (Cl₂) and azobisisobutyronitrile (AIBN) as a radical initiator.

  • Conditions : 80°C, 6–8 hours.

Limitations :

  • Over-chlorination may occur, requiring careful monitoring via GC-MS.

  • Yields rarely exceed 50% due to competing side reactions.

Ester-to-Amide Conversion

A two-step synthesis starting from 5-(chloromethyl)isoxazole-3-carboxylic acid ethyl ester:

  • Hydrolysis : Convert the ester to a carboxylic acid using NaOH in ethanol/water.

  • Amidation : React the acid with thionyl chloride to form the acyl chloride, then treat with ammonium hydroxide.

Conditions :

  • Hydrolysis: 70°C, 4 hours.

  • Amidation: 0°C, 2 hours.

Yield : 80–88% after purification.

Optimization Strategies and Industrial Scalability

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve cyclization yields by stabilizing intermediates. Non-polar solvents (toluene) favor nitrile oxide cycloadditions by reducing side reactions.

Catalysis

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rates in Claisen condensations.

  • Microwave Assistance : Reduces cyclization time from hours to minutes (e.g., 15 minutes at 150°C).

Table 2: Impact of Catalysts on Reaction Efficiency

CatalystReaction Time (h)Yield Increase (%)
TBAB (5 mol%)312
Microwave Irradiation0.2518

Analytical Validation of Synthetic Products

Structural Confirmation

  • ¹H-NMR : Chloromethyl protons appear as a singlet at δ 4.6–4.8 ppm, while the carboxamide NH₂ resonates at δ 6.8–7.2 ppm.

  • IR Spectroscopy : C=O stretch (carboxamide) at 1660–1680 cm⁻¹; C-Cl stretch at 750–780 cm⁻¹.

Purity Assessment

  • HPLC : Retention time of 8.2 minutes using a C18 column (acetonitrile/water 60:40).

  • Elemental Analysis : Calculated for C₅H₅ClN₂O₂: C 37.41%, H 3.14%, N 17.43%; Found: C 37.38%, H 3.11%, N 17.40% .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-(chloromethyl)isoxazole-3-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives are typically synthesized via coupling reactions between isoxazole-3-carboxylic acids and substituted anilines using carbodiimide coupling agents (e.g., EDC/HOBt). Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and purification via flash chromatography. For example, coupling 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with 5-chloro-2-methylaniline achieved an 18% yield after silica gel purification .
  • Characterization : Confirm structures using 1H^1H/13C^{13}C NMR (e.g., δ=10.36 ppm for hydroxyl protons) and HRMS (e.g., [M+H]+^+ calcd: 347.0593) .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Use HPLC with UV detection (λ=254 nm) and compare retention times against standards.
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS and quantify impurities (e.g., hydrolyzed chloromethyl groups).
  • Storage : Store at 2–8°C in airtight, light-protected containers with desiccants to prevent moisture absorption .

Q. What biological assays are suitable for evaluating the mitochondrial permeability transition pore (mtPTP) inhibition activity of this compound?

  • Methodology :

  • Mitochondrial Swelling Assay : Isolate mouse liver mitochondria and measure swelling via light scattering at 540 nm after Ca2+^{2+} overload. Calculate EC50_{50} values (e.g., <0.39 µM for potent inhibitors) .
  • Calcium Retention Capacity (CRC) : Use Calcium Green-5N fluorescence to quantify Ca2+^{2+} uptake thresholds in isolated mitochondria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced mtPTP inhibition?

  • Methodology :

  • Substituent Effects : Replace the chloromethyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance membrane permeability. Introduce hydroxyl or methoxy groups on the phenyl ring to improve binding to mitochondrial targets .
  • In Silico Modeling : Perform docking studies with mtPTP components (e.g., adenine nucleotide translocase) using software like AutoDock Vina to predict binding affinities .

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro mitochondrial assays and in vivo zebrafish models?

  • Methodology :

  • Dose-Response Calibration : Account for differences in compound bioavailability by measuring tissue concentrations via LC-MS/MS in zebrafish larvae.
  • Metabolite Profiling : Identify active metabolites (e.g., demethylated or hydroxylated derivatives) using high-resolution mass spectrometry .
  • Assay Harmonization : Standardize Ca2+^{2+} concentrations and mitochondrial isolation protocols across models to reduce variability .

Q. How can researchers mitigate off-target effects of this compound in neuronal cell lines?

  • Methodology :

  • Selectivity Screening : Test against related channels (e.g., voltage-gated Ca2+^{2+} channels) using patch-clamp electrophysiology.
  • Proteomic Profiling : Perform affinity pull-down assays with biotinylated analogs to identify unintended protein targets .

Q. What in vivo models are appropriate for validating therapeutic potential in congenital muscular dystrophies?

  • Methodology :

  • Zebrafish Models : Use collagen VI-deficient zebrafish to assess rescue of muscle degeneration phenotypes. Administer compounds via immersion (1–10 µM) and quantify mobility improvements using automated tracking software .
  • Toxicity Screening : Monitor cardiac function (e.g., heart rate) and liver enzyme levels (ALT/AST) to rule out systemic toxicity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protocols :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact (H302, H315 hazards) .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Q. How can researchers address low yields in the coupling step during synthesis?

  • Troubleshooting :

  • Optimize reaction time and temperature (e.g., 0°C to room temperature for 12–24 hours).
  • Use coupling additives like DMAP to activate carboxylic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.